molecular formula C7H8N2O2 B13961509 Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 342402-86-2

Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

Cat. No.: B13961509
CAS No.: 342402-86-2
M. Wt: 152.15 g/mol
InChI Key: BNAQHTQLAMSIPJ-UHFFFAOYSA-N
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Description

Methyl 2,3-diazabicyclo[320]hepta-3,6-diene-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo framework

Preparation Methods

The synthesis of Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate typically involves photochemical isomerization reactions. For instance, the photochemical isomerization of 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene to 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene has been documented This process involves irradiation of a benzene solution, leading to skeletal rearrangement

Chemical Reactions Analysis

Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate undergoes various chemical reactions, including photochemical isomerization. Common reagents and conditions used in these reactions include benzene solutions and irradiation . The major products formed from these reactions are often other bicyclic compounds with rearranged structures.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used to study photochemical reactions and skeletal rearrangements. In biology and medicine, its unique structure may be explored for potential therapeutic applications, although specific uses in these fields are not well-documented. Its industrial applications are limited, likely due to its specialized nature and the complexity of its synthesis.

Mechanism of Action

The mechanism of action for Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate involves photochemical isomerization, where the compound undergoes structural changes upon exposure to light. This process involves the absorption of photons, leading to electronic excitation and subsequent rearrangement of the molecular structure . The molecular targets and pathways involved in this process are primarily related to the compound’s diazabicyclo framework.

Comparison with Similar Compounds

Similar compounds to Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate include other bicyclic compounds such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene and 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene . These compounds share similar structural features but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its diazabicyclo framework, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

342402-86-2

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-5(6)4-8-9/h2-6H,1H3

InChI Key

BNAQHTQLAMSIPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2C=CC2C=N1

Origin of Product

United States

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